8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the pyrido[1,2-a]pyrimidin-4-one family, known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It has been shown that the alkylation of 2-methyl-9-hydroxy-4h-pyrido [1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .
Biochemical Pathways
It has been used in the synthesis of diversely orchestrated 3-ars/arse derivatives .
Biochemical Analysis
Biochemical Properties
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with CXCR3, a chemokine receptor involved in immune responses . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the MexAB-OprM efflux pump in bacterial cells, leading to increased intracellular concentrations of antibiotics and other substrates . In mammalian cells, it can modulate the activity of 5-HT6 receptors, which are involved in cognitive processes . These effects demonstrate the compound’s versatility in influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions. For instance, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine . Additionally, it can chelate metal ions, such as magnesium, which are essential cofactors for various enzymatic reactions . These interactions underline the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of receptor activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters . Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions underscore the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism . Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as 3-arylthio and 3-arylseleno compounds, which exhibit significant biological activities .
Scientific Research Applications
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antipsychotic, anti-inflammatory, and anticancer agent
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Risperidone: A benzisoxazole derivative with similar structural features and antipsychotic properties.
Paliperidone: A metabolite of risperidone with a similar mechanism of action.
Uniqueness
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its versatile biological activities and the ability to undergo diverse chemical modifications. Its structural framework allows for the development of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
8-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-5-11-8(6-7)10-4-2-9(11)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXPWRUXRKXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=O)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336102 | |
Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85653-81-2 | |
Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesized according to the research?
A1: The paper describes a synthetic route to obtain this compound (19) by removing the 2-benzoyl-2-ethoxycarbonyl-1-ethenyl group from 3-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (14). [] The specific reagents and conditions for this removal are not detailed in the abstract.
Q2: Are there any structural characterizations available for this compound in the research?
A2: While the research itself doesn't delve into the specifics of this compound's characterization data, it mentions that the structure of a precursor molecule, (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate (1a), was confirmed by X-ray analysis. [] This suggests that structural analysis techniques are relevant to this field of research and might be employed for characterizing this compound in further studies.
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